4-Bromo-6-fluoro-1H-indazol-3-ol

Catalog No.
S700610
CAS No.
887567-85-3
M.F
C7H4BrFN2O
M. Wt
231.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-fluoro-1H-indazol-3-ol

CAS Number

887567-85-3

Product Name

4-Bromo-6-fluoro-1H-indazol-3-ol

IUPAC Name

4-bromo-6-fluoro-1,2-dihydroindazol-3-one

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)

InChI Key

NRBMBUFFRQRNTF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NNC2=O)Br)F

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)F

4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a fused indazole ring system. The compound features bromine and fluorine substituents at the 4th and 6th positions, respectively, along with a hydroxyl group at the 3rd position. Its molecular formula is C7H4BrFN2OC_7H_4BrFN_2O, and it has a molecular weight of approximately 219.02 g/mol. The presence of halogens and a hydroxyl group contributes to its diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science .

There is no scientific literature available on the mechanism of action of 4-bromo-6-fluoro-1H-indazol-3-ol. However, indazoles have been explored for their potential antibacterial and antitumor activities [, ]. If 4-bromo-6-fluoro-1H-indazol-3-ol exhibits similar properties, its mechanism of action might involve interactions with specific enzymes or cellular processes.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide for bromination, Selectfluor for fluorination, and palladium catalysts for coupling reactions .

4-Bromo-6-fluoro-1H-indazol-3-ol exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been shown to interact with various biological targets, including:

  • Leucine-Rich Repeat Kinase 2: This interaction is particularly relevant in the study of Parkinson’s disease, where the compound acts as an inhibitor.
  • Cellular Effects: The compound influences cell signaling pathways, gene expression, and cellular metabolism, affecting cell survival and function in neuronal cells.

The molecular mechanism involves specific binding interactions with target proteins, primarily localized in the cytoplasm .

The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol typically involves several steps:

  • Starting Materials: The synthesis often begins with ortho-substituted benzylidenehydrazines or related compounds.
  • Cyclization: A common method involves cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole core.
  • Functional Group Introduction: Bromine and fluorine are introduced via halogenation reactions.
  • Optimization: Industrial production may involve scaling up these methods while optimizing reaction conditions to ensure high yield and purity .

4-Bromo-6-fluoro-1H-indazol-3-ol has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
  • Biological Studies: The compound is utilized in studying enzyme inhibitors and receptor antagonists.
  • Material Science: Its properties make it suitable for developing organic semiconductors and advanced materials .

Interaction studies involving 4-Bromo-6-fluoro-1H-indazol-3-ol focus on its binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Investigations have shown that it effectively interacts with LRRK2, influencing pathways relevant to neurodegenerative diseases .

Several compounds share structural similarities with 4-Bromo-6-fluoro-1H-indazol-3-ol. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesSimilarity Index
4-Fluoro-1H-indazoleC7H5FN2Lacks bromine; primarily studied for anticancer activity0.85
6-Bromo-1H-indazoleC7H5BrN2Contains only bromine; different reactivity profile0.79
5-Bromo-3-hydroxy-1H-indazoleC7H6BrN2OHydroxyl group at a different position0.80
4-Bromo-1H-indazoleC7H5BrN2Lacks fluorine; distinct biological properties0.76

The unique combination of bromine and fluorine in 4-Bromo-6-fluoro-1H-indazol-3-ol significantly influences its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.9

Wikipedia

4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one

Dates

Last modified: 08-15-2023

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